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Introduction to Amantadine Pharmacokinetics and
Clinical Significance

Amantadine is a multifunctional therapeutic agent with diverse clinical applications ranging from the
treatment of Parkinson's disease and drug-induced extrapyramidal reactions to off-label uses for fatigue
in multiple sclerosis and functional recovery in traumatic brain injury. Originally developed as an antiviral
agent for influenza A, amantadine's clinical use has evolved, with current applications primarily focused on
its neurological benefits. The drug is a weak, non-competitive antagonist of the NMDA (N-methyl-d-
aspartate) receptor and also exerts effects on dopamine neurons by increasing dopamine release and
preventing its reuptake. Understanding amantadine's pharmacokinetic properties is essential for safe and

effective dosing, particularly in special populations such as patients with renal impairment.

The pharmacokinetic profile of amantadine is characterized by excellent oral bioavailability, minimal
metabolism, and predominant renal elimination. Following oral administration, amantadine is readily
absorbed and widely distributed throughout the body, with approximately 67% of the drug bound to plasma
proteins over a concentration range of 0.1-2.0 pg/mL. Amantadine's elimination profile is particularly
noteworthy from a clinical perspective, as approximately 90% of an orally administered dose is excreted

unchanged in the urine through a combination of glomerular filtration and tubular secretion. This renal-
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dependent elimination pathway makes amantadine particularly susceptible to accumulation in patients with
impaired renal function, necessitating careful dose adjustment to prevent toxicity while maintaining

therapeutic efficacy.

Amantadine Pharmacokinetic Properties

Fundamental Pharmacokinetic Parameters

Amantadine displays predictable pharmacokinetic behavior in individuals with normal renal function. The
drug is well absorbed after oral administration, with the immediate-release formulation reaching peak
plasma concentrations within approximately 1-4 hours after administration. The extended-release
formulation (0S320/0Osmolex ER) demonstrates a delayed peak plasma concentration at approximately 7.5-
11 hours post-dose, providing more consistent plasma concentrations throughout the day. The apparent
elimination half-life of amantadine typically ranges from 10-31 hours in healthy young adults, with a
median of approximately 15 hours. Without a loading dose, amantadine concentrations reach steady state

within 72 hours (after 4-5 times the half-life) following initiation of therapy.

The volume of distribution for amantadine is inversely related to dose over the therapeutic range, which
accounts in part for a noteworthy logarithmic increase in plasma concentration as a function of dose. This
relationship has important clinical implications for dose adjustment strategies. Amantadine's protein binding
characteristics are moderate, with approximately 67% bound to plasma proteins over the therapeutic
concentration range. This level of protein binding is not typically associated with significant drug interaction
concerns related to protein displacement, though the primarily renal elimination pathway does present

considerations for concurrent medication use.

Elimination Pathway and Renal Dependence

The elimination profile of amantadine is characterized by minimal hepatic metabolism and predominant
renal excretion. Approximately 90% of an orally administered amantadine dose is eliminated unchanged in
the urine through a combination of glomerular filtration and active tubular secretion. This elimination

profile has significant clinical implications, particularly for patients with compromised renal function. The
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renal clearance of amantadine has been measured at approximately 10,965 mL/h in subjects with normal

renal function, demonstrating the efficiency of renal elimination in healthy individuals.

Table: Fundamental Pharmacokinetic Parameters of Amantadine in Healthy Adults

Parameter

Immediate-Release
Formulation

Extended-Release
Formulation

Time to Peak Concentration
(Tmax)

Elimination Half-Life (t%2)

Protein Binding

Renal Clearance

Elimination Pathway

Time to Steady State

1-4 hours

10-31 hours (median ~15 hours)

~67% over therapeutic range

~10,965 mL/h (normal renal
function)

~90% excreted unchanged in
urine

~72 hours (without loading
dose)

7.5-11 hours

Similar half-life, prolonged
absorption

~67% over therapeutic range

~10,965 mL/h (normal renal
function)

~90% excreted unchanged in
urine

~72 hours (without loading
dose)

The minimal hepatic metabolism of amantadine reduces concerns about hepatotoxicity and drug
interactions mediated by cytochrome P450 enzymes; however, there have been rare reports of reversible
elevation of liver transaminases (AST, ALT) in patients using amantadine. Although this relationship is not
firmly established, caution is recommended when using amantadine in patients with pre-existing hepatic

impairment, and monitoring of liver enzymes may be prudent in this population.

Impact of Renal Impairment on Amantadine
Pharmacokinetics
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Systematic Alterations in Pharmacokinetic Parameters

Renal impairment significantly alters the pharmacokinetic profile of amantadine, primarily through
reduced clearance mechanisms. A 2019 phase 1 pharmacokinetic study specifically examined the impact of
renal impairment on extended-release amantadine tablets, demonstrating that amantadine elimination was
substantially reduced in subjects with renal impairment. The study revealed that renal clearance decreased
dramatically from 10,965 mL/h in subjects with normal renal function to just 2,618 mL/h in subjects with
severe renal impairment, representing a reduction of approximately 76%. This impaired clearance leads to
prolonged elimination half-life and significant systemic accumulation of amantadine in patients with

compromised renal function.

The degree of renal impairment directly correlates with the extent of pharmacokinetic alterations. Research
indicates that amantadine absorption appears unaffected by renal impairment, with similar Tmax values
observed across renal function categories. However, the area under the plasma concentration-time curve
(AUCQ) increases substantially as renal function declines. Subjects with severe renal impairment may exhibit
AUC values 3-4 times higher than those with normal renal function following equivalent doses. These
pharmacokinetic alterations create a significantly elevated risk of concentration-dependent adverse effects if
appropriate dose adjustments are not implemented, including neurotoxicity, psychosis, and other central

nervous system effects.

Comparative Pharmacokinetics Across Renal Function
Categories

Table: Impact of Renal Impairment on Amantadine Pharmacokinetic Parameters

Renal Function CrCli Elimination Systemic
. Renal Clearance .
Category (mL/min/1.73m?) Half-Life Exposure (AUC)
Normal Renal >90 mL/min ~10,965 mL/h 10-15 hours Baseline
Function
Mild Impairment  60-89 mL/min Moderately Moderately Mild increase
reduced prolonged
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Renal Function CrClI Elimination Systemic

) Renal Clearance )
Category (mL/min/1.73m?) Half-Life Exposure (AUC)
Moderate 30-59 mL/min Significantly ~2x normal half- ~2-3x baseline
Impairment reduced life AUC
Severe 15-29 mL/min ~2,618 mL/h (76%  Substantially ~3-4% baseline
Impairment reduction) prolonged AUC
End-Stage Renal <15 mL/min Minimal renal Extremely Marked
Disease clearance prolonged accumulation

The relationship between renal function and amantadine clearance has been quantitatively characterized
through population pharmacokinetic modeling. The reduction in amantadine clearance directly correlates
with decreasing estimated glomerular filtration rate (eGFR), following a predictable pattern that enables the
development of evidence-based dosing recommendations. Importantly, the accumulation phenomenon
observed in renal impairment affects both immediate-release and extended-release formulations, though the
dosing adjustment strategies differ between formulations due to their distinct release characteristics and the

need to maintain therapeutic concentrations while avoiding toxic peaks.

Pharmacokinetic Modeling Approaches

Population Pharmacokinetic Modeling

Population pharmacokinetic modeling approaches have been successfully applied to characterize the
quantitative relationship between renal function and amantadine clearance. A two-compartment
pharmacokinetic population model was employed in a seminal 2019 study to determine optimum extended-
release amantadine dosing in subjects with renal impairment. This model incorporated creatinine clearance
as a continuous covariate significantly influencing amantadine clearance, demonstrating a direct proportional
relationship between renal function and drug elimination. The model successfully characterized the typical
population parameters while also quantifying between-subject variability, enabling more personalized dosing

recommendations.
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The structural model that best described amantadine pharmacokinetics incorporated a first-order absorption
process with a lag time for the extended-release formulation, with amantadine disposition following two-
compartment kinetics. The key pharmacokinetic parameters estimated included clearance (CL), central
volume of distribution (Vc), intercompartmental clearance (Q), and peripheral volume of distribution (Vp).
The covariate analysis formally established that amantadine clearance correlates linearly with creatinine
clearance, following the relationship: CL (L/h) = 81 x (CrCl/100) + 02, where 81 represents the renal
clearance component and 02 represents non-renal clearance. This relationship forms the foundation for

evidence-based dosing adjustments in renal impairment.

Simulation-Based Dosing Recommendations

Pharmacokinetic simulation techniques were employed to recommend optimized dosing regimens for
patients with renal impairment. Based on the established population pharmacokinetic model, simulations
were conducted to identify dosing strategies that would provide systemic amantadine exposure in patients
with renal impairment similar to that observed in subjects with normal renal function receiving once-daily
extended-release amantadine tablets. The simulations evaluated various dosing intervals and their resulting
steady-state concentration-time profiles, aiming to maintain the therapeutic efficacy while minimizing the

risk of toxicity associated with excessive accumulation.

The simulations led to specific recommendations for desing intervals based on the degree of renal
impairment. For the 129-mg extended-release amantadine tablet, the following dosing intervals were
recommended: every 24 hours for normal renal function (eGFR >90 mL/min/1.73m?); every 48 hours for
moderate renal impairment (eGFR 30-59 mL/min/1.73m?); and every 96 hours for severe renal impairment
(eGFR 15-29 mL/min/1.73m?). For patients with end-stage renal disease (eGFR <15 mL/min/1.73m?),
extended-release formulations are generally contraindicated due to the extreme accumulation that would

occur even with prolonged dosing intervals.

Dosing Recommendations and Clinical Implementation

Evidence-Based Dosing Adjustments
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Comprehensive dosing recommendations have been developed based on pharmacokinetic studies and
modeling approaches to guide amantadine use in patients with renal impairment. These recommendations
differ between immediate-release and extended-release formulations due to their distinct pharmacokinetic
profiles. For immediate-release amantadine in patients with moderate renal impairment (CrCl 30-50
mlL/min/1.73m?), the recommended regimen is 200 mg on day 1 followed by 100 mg daily thereafter. For
severe renal impairment (CrCl 15-29 mL/min/1.73m?), the recommended regimen is 200 mg on day 1
followed by 100 mg every other day. For patients with end-stage renal disease (CrCl <15 mL/min/1.73m?) or

those on hemodialysis, the recommendation is 200 mg every 7 days.

For extended-release formulations, specific recommendations vary between the available products. For
extended-release tablets (Osmolex ER), patients with moderate renal impairment (eGFR 30-59
mlL/min/1.73m?) should reduce dosing frequency to one 129-mg tablet every 48 hours, while those with
severe renal impairment (eGFR 15-29 mL/min/1.73m?) should extend the interval to one 129-mg tablet every
96 hours. The extended-release capsules (GOCOVRI) have different recommendations: moderate renal
impairment (CrCl 30-59 mL/min/1.73m?) should receive an initial dose of 68.5 mg once daily at bedtime,
potentially increasing to a maximum of 137 mg daily after one week if needed, while severe renal
impairment (CrCl 15-29 mL/min/1.73m?) should receive 68.5 mg once daily at bedtime. Both extended-

release formulations are contraindicated in end-stage renal disease.

Practical Clinical Implementation

Table: Comprehensive Dosing Recommendations for Amantadine in Renal Impairment

. Immediate- Extended-

Renal Function CrCl/leGFR Extended-
. Release Release
Category (mL/min/1.73m?) . Release Tablets
Formulation Capsules

Normal Renal >90 100 mg twice daily 129 mg every 24 137-274 mg daily
Function hours
Mild 60-89 100 mg twice daily 129 mg every 24 No adjustment
Impairment hours recommended
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. Immediate- Extended-
Renal Function CrCl/leGFR Extended-
. Release Release

Category (mL/min/1.73m?) . Release Tablets

Formulation Capsules
Moderate 30-59 200 mg day 1, 129 mg every 48 68.5 mg daily, max
Impairment then 100 mg daily hours 137 mg/day
Severe 15-29 200 mg day 1, 129 mg every 96 68.5 mg daily
Impairment then 100 mg every  hours

other day
End-Stage <15 200 mg every 7 Contraindicated Contraindicated
Renal Disease days
Hemodialysis N/A 200 mg every 7 Data not available  Data not available

days

Successful clinical implementation of these dosing recommendations requires appropriate patient
assessment and monitoring. Before initiating amantadine therapy, clinicians should obtain a baseline
assessment of renal function through serum creatinine measurement and estimation of glomerular filtration
rate using standardized equations. For elderly patients (65 years and older), who are more likely to have
decreased renal function even in the absence of documented kidney disease, particular caution is warranted
in dose selection, and monitoring of renal function is recommended. Additionally, dose reductions may be
necessary in patients with congestive heart failure, peripheral edema, or orthostatic hypotension, as

these conditions may further complicate drug elimination or increase susceptibility to adverse effects.

Experimental Protocols for Pharmacokinetic Studies

Study Design for Renal Impairment Pharmacokinetics

A robust experimental protocol for evaluating the pharmacokinetics of amantadine in subjects with renal
impairment should incorporate key design elements to generate reliable and clinically applicable data. The
protocol should employ an open-label, parallel-group, single-dose design comparing subjects with varying

degrees of renal impairment against matched controls with normal renal function. Subjects are typically
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grouped based on renal function: severe renal impairment (eGFR <30 mL/min/1.73m?), moderate renal
impairment (eGFR 30-59 mL/min/1.73m?), and normal renal function (CrCl >89 mL/min/1.73m?), with eight

subjects per group providing reasonable statistical power for pharmacokinetic assessment.

The dosing administration should follow a standardized protocol. Subjects should receive a single 129-mg
dose of extended-release amantadine following a 10-hour fast, with continued fasting for 2 hours post-dose
and restricted fluid intake for 1 hour pre-dose to 1 hour post-dose. Serial blood sampling for
pharmacokinetic analysis should be conducted through 96 hours post-dose for subjects with normal renal
function and extended to 648 hours (27 days) post-dose for subjects with severe renal impairment to fully
characterize the prolonged elimination phase. Additional urine collection at intervals up to 96 hours post-
dose allows for determination of renal clearance and fraction excreted unchanged in urine. The extended
sampling period for renally impaired subjects is critical to adequately characterize the complete

pharmacokinetic profile given the substantially prolonged elimination half-life.

Bioanalytical Methods and Pharmacokinetic Analysis

Bioanalytical methods for quantifying amantadine concentrations in plasma and urine should employ
validated high-performance liquid chromatography with tandem mass spectrometry detection (LC/MS/MS).
The assay should use deuterium-labeled amantadine (amantadine-d6) as an internal standard to ensure
accuracy and precision. The lower and upper limits of quantification should be established at appropriate
levels, typically 2.076 ng/mL and 1498.833 ng/mL for plasma, and 19.854 ng/mL and 2999.613 ng/mL for

urine, respectively, to cover the expected concentration range in clinical samples.

Pharmacokinetic analysis should be performed using both noncompartmental and population modeling
approaches. Noncompartmental analysis should determine fundamental parameters including maximum
plasma concentration (Cmax), time to maximum concentration (Tmax), area under the plasma concentration-
time curve from time zero to the last measurable concentration (AUCO-t) and extrapolated to infinity
(AUCO0-), elimination half-life (t%), apparent oral clearance (CL/F), and renal clearance (CLr). Population
pharmacokinetic modeling using a two-compartment model with first-order absorption and lag time should
be employed to characterize the typical population parameters and identify significant covariates, particularly
the relationship between renal function and amantadine clearance. The model should be developed using
appropriate software such as Phoenix WinNonlin or NONMEM, with evaluation of model performance using

diagnostic plots and predictive checks.
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Diagram: Amantadine Pharmacokinetic Pathway and Renal Impairment Impact - This workflow illustrates
the sequential processes of amantadine absorption, distribution, and elimination, with the critical impact of

renal impairment on clearance and toxicity risk.

Conclusion

The pharmacokinetic modeling of amantadine in renal impairment provides a robust foundation for
evidence-based dosing recommendations in this vulnerable patient population. The well-characterized
relationship between renal function and amantadine clearance enables precise dose adjustments that maintain
therapeutic efficacy while minimizing the risk of concentration-dependent adverse effects. The availability of
both immediate-release and extended-release formulations offers flexibility in dosing strategies, though

their distinct pharmacokinetic profiles necessitate different adjustment approaches.

Future directions in amantadine pharmacokinetic research should focus on further refinement of population
models incorporating additional patient factors such as age, body composition, and comorbidities that may
influence drug disposition. Additionally, prospective validation of the recommended dosing regimens in
clinical practice settings would strengthen the evidence base and potentially identify opportunities for further
optimization. The integration of therapeutic drug monitoring with pharmacokinetic modeling approaches
represents a promising strategy for truly personalized amantadine therapy in challenging patient cases,

particularly those with fluctuating renal function or suboptimal response to standard dosing regimens.

To cite this document: Smolecule. [Amantadine Pharmacokinetic Modeling in Renal Impairment:

Application Notes and Experimental Protocols]. Smolecule, [2026]. [Online PDF]. Available at:
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[https://www.smolecule.com/products/b518308#amantadine-pharmacokinetic-modeling-renal-

impairment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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